molecular formula C18H20N4O4 B15300033 5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B15300033
M. Wt: 356.4 g/mol
InChI Key: IFXBLCTVJWWATO-UHFFFAOYSA-N
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Description

The compound 5-{[2-(cyclopropylamino)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropylamino group, a piperidinyl group, and an isoindole-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(cyclopropylamino)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method involves the reaction of 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with cyclopropylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in protein binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to TNF-α activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-{[2-(cyclopropylamino)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves binding to specific molecular targets. It is known to interact with proteins involved in inflammatory pathways, particularly TNF-α. This interaction can modulate the activity of these proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[2-(cyclopropylamino)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

5-[2-(cyclopropylamino)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H20N4O4/c23-15-6-5-14(16(24)21-15)22-17(25)12-4-3-11(9-13(12)18(22)26)20-8-7-19-10-1-2-10/h3-4,9-10,14,19-20H,1-2,5-8H2,(H,21,23,24)

InChI Key

IFXBLCTVJWWATO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCNC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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